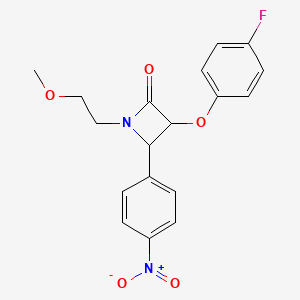
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a fluorophenoxy group, a methoxyethyl group, and a nitrophenyl group attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step often requires specific catalysts and controlled reaction conditions to ensure the formation of the four-membered ring.
-
Introduction of Substituents: : The fluorophenoxy, methoxyethyl, and nitrophenyl groups are introduced through nucleophilic substitution reactions. These reactions typically involve the use of appropriate halogenated precursors and strong bases to facilitate the substitution.
-
Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: This method involves carrying out the synthesis in large reactors, where each step is performed sequentially. Batch processing allows for better control over reaction conditions and product quality.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors. Continuous flow processing can enhance reaction efficiency and scalability, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other groups. This can be achieved using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new substituted azetidinone derivatives.
科学研究应用
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential pharmaceutical agent. Its structural features make it a candidate for drug development, particularly in the areas of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through:
Binding to Active Sites: The compound may bind to the active sites of enzymes or receptors, inhibiting or activating their functions.
Disruption of Cellular Processes: By interacting with key proteins, the compound can disrupt essential cellular processes, leading to therapeutic effects.
Pathway Modulation: The compound can influence signaling pathways, altering the cellular response to various stimuli.
相似化合物的比较
Similar Compounds
3-(4-Chlorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-(4-Fluorophenoxy)-1-(2-ethoxyethyl)-4-(4-nitrophenyl)azetidin-2-one: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-aminophenyl)azetidin-2-one: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(4-Fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one is unique due to the specific combination of its substituents. The presence of the fluorophenoxy group enhances its chemical stability and reactivity, while the nitrophenyl group contributes to its potential biological activities. This combination of features makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-(4-fluorophenoxy)-1-(2-methoxyethyl)-4-(4-nitrophenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5/c1-25-11-10-20-16(12-2-6-14(7-3-12)21(23)24)17(18(20)22)26-15-8-4-13(19)5-9-15/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHVWPYMSZGGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
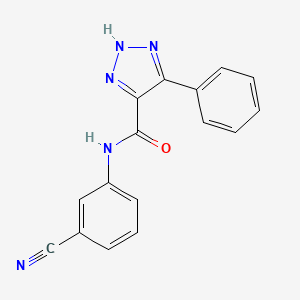
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-1-(3,4-difluorobenzoyl)azetidine](/img/structure/B2634668.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2634670.png)
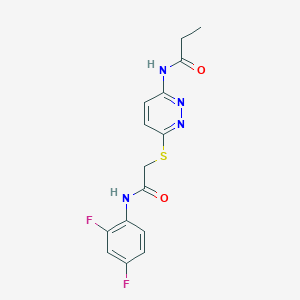
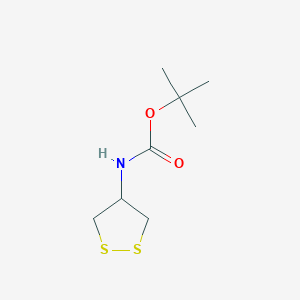
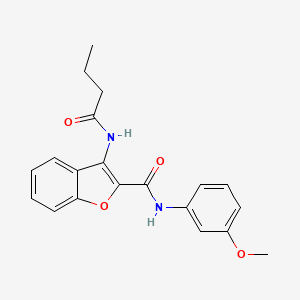
![N-[1-(3-Fluorophenyl)piperidin-4-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2634676.png)
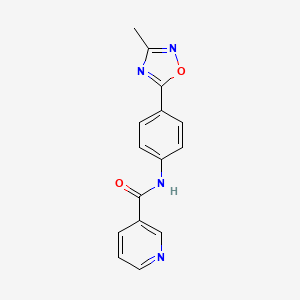
![N-[3-(1-benzofuran-2-yl)propyl]-2-bromobenzamide](/img/structure/B2634680.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2634681.png)
![N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2634683.png)
![6-Tert-butyl-2-[1-(4-chlorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2634684.png)
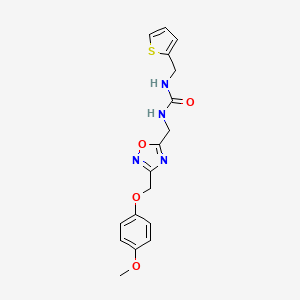
![ethyl 5-(2-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2634688.png)
